molecular formula C7H5N3O3 B6162206 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 29274-21-3

7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Katalognummer B6162206
CAS-Nummer: 29274-21-3
Molekulargewicht: 179.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, or 7-oxo-PP, is a heterocyclic organic compound and a derivative of pyrazolo[1,5-a]pyrimidine-5-carboxylic acid. It is a small, highly reactive molecule that has been studied for its potential applications in a number of scientific areas. 7-oxo-PP is of particular interest as a potential therapeutic agent due to its ability to modulate certain enzymes, receptors and other proteins.

Wissenschaftliche Forschungsanwendungen

7-oxo-PP has been studied for its potential applications in a number of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, it has been used to study the effects of enzyme inhibitors, while in pharmacology, it has been studied for its potential therapeutic effects. In medicinal chemistry, it has been studied for its potential to modulate certain proteins, and its ability to bind to certain receptors.

Wirkmechanismus

The mechanism of action of 7-oxo-PP is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is also believed to bind to certain receptors, such as the G-protein-coupled receptor GPR55. The binding of 7-oxo-PP to these proteins and receptors is thought to modulate their activity, leading to certain biochemical and physiological effects.
Biochemical and Physiological Effects
7-oxo-PP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, which is responsible for the production of pro-inflammatory molecules. In addition, it has been shown to bind to certain receptors, such as GPR55, which is involved in the regulation of inflammation. 7-oxo-PP has also been shown to have antioxidant and anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

7-oxo-PP has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a small, highly reactive molecule, which makes it ideal for use in experiments. Another advantage is that it is relatively stable, making it suitable for use in long-term experiments. One limitation is that it is not commercially available, making it difficult to obtain for use in experiments. Another limitation is that it has not been extensively studied, making it difficult to predict its effects in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for 7-oxo-PP research. One potential direction is to further explore its potential therapeutic applications. Another potential direction is to study its effects on other enzymes and receptors, and to explore its potential for use in other scientific fields. Additionally, further research could be conducted to explore the potential for 7-oxo-PP to act as a drug delivery system. Finally, further research could be conducted to explore the potential for 7-oxo-PP to interact with other molecules and proteins, and to explore its potential for use in drug development.

Synthesemethoden

7-oxo-PP is synthesized through a series of steps. The initial step involves the formation of 4-chloro-7-hydroxy-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CHPPCA) from the reaction of aniline and chloroacetyl chloride. This is followed by the reaction of CHPPCA with hydrogen peroxide to generate the desired product, 7-oxo-PP. The synthesis of 7-oxo-PP is typically performed in aqueous solutions, and the reaction is catalyzed by a base, such as sodium hydroxide.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves the condensation of 3-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "3-amino-1H-pyrazole-4-carboxylic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 3-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-amino-1H-pyrazole-4-carboxylate.", "Step 2: Cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride and sulfuric acid to form 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester using sodium hydroxide to form 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid.", "Step 4: Oxidation of 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid using hydrogen peroxide to form the final product, 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid." ] }

CAS-Nummer

29274-21-3

Molekularformel

C7H5N3O3

Molekulargewicht

179.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.